2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one
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Overview
Description
2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one is an organic compound that features a bromophenyl group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one typically involves the reaction of 2-bromobenzyl chloride with 3-methylcyclohex-2-en-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the cyclohexenone ring can undergo chemical transformations that modulate its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenyl methyl sulfone
- Methyl 2-(3-bromophenyl)acetate
- 2-(3-Bromophenyl)-2-methylpropanoic acid
Uniqueness
2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one is unique due to its combination of a bromophenyl group and a cyclohexenone ring. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
138616-62-3 |
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Molecular Formula |
C14H15BrO |
Molecular Weight |
279.17 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15BrO/c1-10-5-4-8-14(16)12(10)9-11-6-2-3-7-13(11)15/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
YULQYWSAXIJBKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CCC1)CC2=CC=CC=C2Br |
Origin of Product |
United States |
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